4-Phenylthiophenol
Overview
Description
Synthesis Analysis
The synthesis of 4-Phenylthiophenol and its derivatives involves multiple steps, including halogenation, Negishi coupling, and the use of palladium catalysts. One notable method involves the synthesis of supercrowded 2,3,4,5-tetraferrocenylthiophene, which highlights the complexity and versatility in synthesizing thiophene derivatives through multi-step reactions, including Negishi ferrocenylation (Hildebrandt et al., 2010).
Molecular Structure Analysis
The molecular structure of thiophene derivatives reveals significant details about their chemical behavior and potential applications. Crystal structure and Hirshfeld surface analysis are crucial techniques for understanding the interactions and molecular geometry of such compounds. These analyses provide insights into the intermolecular interactions and the influence of substituents on the overall molecular architecture (Salian et al., 2018).
Chemical Reactions and Properties
4-Phenylthiophenol undergoes various chemical reactions, highlighting its reactivity and functional versatility. Its ability to participate in Suzuki–Miyaura reactions, for instance, underlines its utility in forming complex organic structures and its potential in materials science and organic electronics. The specific reactivity of thiophene derivatives can lead to the formation of structures with unique electronic and optical properties, which are crucial for applications in organic electronics (Hassan et al., 2012).
Physical Properties Analysis
The physical properties of 4-Phenylthiophenol derivatives, such as thermal stability, solubility, and phase behavior, are essential for their application in various fields. For example, the study of phenylthiophene-based liquid crystalline compounds reveals the impact of molecular structure on thermal and mesomorphic behaviors, indicating their potential use in liquid crystal displays and other photonic devices (Ahmed & Aboelnaga, 2021).
Chemical Properties Analysis
The chemical properties of 4-Phenylthiophenol, including its electron-donating and accepting capabilities, influence its role in synthesizing conjugated polymers and materials with desirable electrical and optical characteristics. The synthesis and study of polythiophene derivatives, for example, demonstrate the importance of thiophene units in adjusting the electronic properties of polymers for use in organic electronics and photovoltaics (Facchetti et al., 2004).
Scientific Research Applications
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Electrochemical-SERS Investigation
- Scientific Field : Physical Chemistry
- Application Summary : 4-Phenylthiophenol (TP) is used as a probe reaction in the study of interfacial processes of ionic liquid electrochemical systems . The decarboxylation of p-mercaptobenzoic acid (PMBA) is catalyzed by surface plasmon resonance (SPR) to TP .
- Methods of Application : A glassy carbon electrode loaded with Au nanoparticles monolayer (Au MLF@GC) was prepared and used to study the interfacial processes of ionic liquid electrochemical systems . The decarboxylation of PMBA occurred in the positive region of the potential of zero charge (pzc), and the reaction rate constant was determined based on the second order kinetic reaction and change of the SERS intensities of relevant peaks .
- Results or Outcomes : The potential of zero charge (pzc) of the hydrophilic ionic liquid [BMIm]BF4/Au MLF@GC was determined to be -0.95 V . The reaction rate constant increased with the addition of water at the same step potential .
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Development of Fluorescent Probes
- Scientific Field : Analytical Chemistry
- Application Summary : 4-Phenylthiophenol (PhSH) is used in the development of fluorescent probes for detecting and imaging PhSH . These probes are highly sensitive and selective, and they offer ease of operation and tunable photophysical properties .
- Methods of Application : The development of these probes involves the selection of suitable fluorescent dyes and the introduction of targeting groups to increase the affinity between the probes and the target molecule .
- Results or Outcomes : The development of these probes has led to advancements in the detection and imaging of PhSH in environmental and biological systems .
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Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : 4-Phenylthiophenol is used in organic synthesis, a subdiscipline of synthesis that involves constructing substances, natural or designed, whose primary element is carbon . It has been used in the formylation of several methylthio- and phenylthiophenol derivatives .
- Methods of Application : The development of these compounds involves the selection of suitable reagents and the introduction of appropriate synthetic processes .
- Results or Outcomes : The use of 4-Phenylthiophenol in organic synthesis has led to advancements in the creation of new chemical entities, which are derived from our most precious material items .
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Nanotechnology
- Scientific Field : Nanotechnology
- Application Summary : 4-Phenylthiophenol is used in phenolic-enabled nanotechnology (PEN), particularly for biomedical applications . Its accessibility, versatile reactivity, and relative biocompatibility have catalyzed research in this field .
- Methods of Application : The development of these applications involves the design, characterization, production, and application of materials and devices based on nanometer scale .
- Results or Outcomes : The use of 4-Phenylthiophenol in nanotechnology has led to advancements in the detection and imaging of biological systems .
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Pharmaceutical Industry
- Scientific Field : Pharmaceutical Sciences
- Application Summary : 4-Phenylthiophenol, like other phenolic compounds, is used in the pharmaceutical industry due to its antioxidant, antimicrobial, and other bioactive properties . It plays a crucial role in the production of synthetic polymers and fibers .
- Methods of Application : The use of 4-Phenylthiophenol involves the selection of suitable reagents and the introduction of appropriate synthetic processes .
- Results or Outcomes : The use of 4-Phenylthiophenol in the pharmaceutical industry has led to advancements in the creation of new chemical entities, which are derived from our most precious material items .
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Environmental Science
- Scientific Field : Environmental Science
- Application Summary : 4-Phenylthiophenol is used in the development of biosensors for the detection of phenolic compounds in environmental samples . These biosensors are rapid, cost-effective, and easy to use .
- Methods of Application : The development of these biosensors involves the selection of suitable fluorescent dyes and the introduction of targeting groups to increase the affinity between the probes and the target molecule .
- Results or Outcomes : The development of these biosensors has led to advancements in the detection and imaging of phenolic compounds in environmental systems .
Safety And Hazards
properties
IUPAC Name |
4-phenylbenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10S/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVHFFQFZQSNLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375145 | |
Record name | 4-Phenylthiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylthiophenol | |
CAS RN |
19813-90-2 | |
Record name | 4-Phenylthiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19813-90-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.